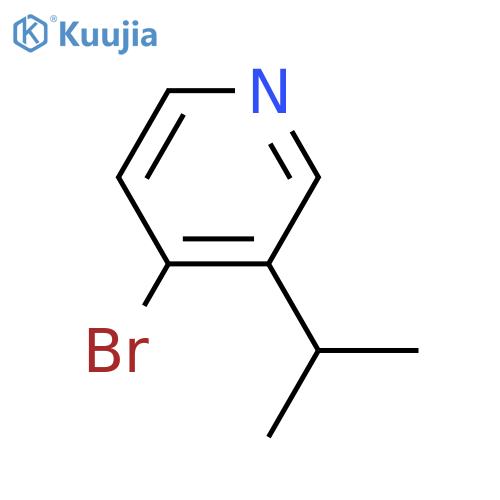Cas no 10168-01-1 (4-Bromo-3-isopropylpyridine)

4-Bromo-3-isopropylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-isopropylpyridine
- Pyridine, 4-bromo-3-(1-methylethyl)-
- SCHEMBL5700218
- 4-Bromo-3-(1-methylethyl)pyridine
- 4-bromo-3-propan-2-ylpyridine
- DTXSID101300107
- AKOS015942979
- DB-412370
- GS2422
- 10168-01-1
- F95364
-
- インチ: InChI=1S/C8H10BrN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3
- InChIKey: IMJAFGDJGKKGML-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=C(C=CN=C1)Br
計算された属性
- せいみつぶんしりょう: 198.99966g/mol
- どういたいしつりょう: 198.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12.9Ų
- ぶんしりょう: 200.08g/mol
4-Bromo-3-isopropylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197479-25g |
4-Bromo-3-isopropylpyridine |
10168-01-1 | 95% | 25g |
$5520.80 | 2023-09-04 | |
| Alichem | A029197479-10g |
4-Bromo-3-isopropylpyridine |
10168-01-1 | 95% | 10g |
$3316.50 | 2023-09-04 | |
| Alichem | A029197479-5g |
4-Bromo-3-isopropylpyridine |
10168-01-1 | 95% | 5g |
$2363.76 | 2023-09-04 | |
| Ambeed | A254198-5g |
4-Bromo-3-isopropylpyridine |
10168-01-1 | 97% | 5g |
$3284.0 | 2024-04-26 |
4-Bromo-3-isopropylpyridine 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
4-Bromo-3-isopropylpyridineに関する追加情報
Introduction to 4-Bromo-3-isopropylpyridine (CAS No. 10168-01-1)
4-Bromo-3-isopropylpyridine, also known by its CAS registry number CAS No. 10168-01-1, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound belongs to the pyridine family, which is a six-membered ring consisting of five carbon atoms and one nitrogen atom. The substitution pattern of this molecule includes a bromine atom at the 4-position and an isopropyl group at the 3-position, making it a valuable intermediate in the synthesis of complex organic molecules.
The structure of 4-Bromo-3-isopropylpyridine is characterized by its aromaticity, which arises from the delocalization of π-electrons across the ring. This aromaticity contributes to the compound's stability and reactivity, making it a preferred substrate in various chemical reactions. The bromine atom at the 4-position serves as an electron-withdrawing group, which can influence the electronic properties of the molecule and enhance its reactivity in certain transformations.
Recent studies have highlighted the potential of 4-Bromo-3-isopropylpyridine in drug discovery and development. Its unique substitution pattern allows for the creation of bioactive compounds with specific pharmacological properties. For instance, researchers have explored its role in designing inhibitors for kinase enzymes, which are crucial targets in cancer therapy. The presence of the isopropyl group at the 3-position provides steric bulk, which can be advantageous in optimizing drug-receptor interactions.
In addition to its role in medicinal chemistry, 4-Bromo-3-isopropylpyridine has found applications in materials science. Its ability to undergo various coupling reactions makes it a valuable building block for constructing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Recent advancements in click chemistry have further expanded its utility, enabling the rapid assembly of complex structures with high precision.
The synthesis of 4-Bromo-3-isopropylpyridine typically involves multi-step processes that include nucleophilic aromatic substitution or coupling reactions. Researchers have developed efficient methodologies to prepare this compound, often utilizing transition metal catalysts to enhance reaction efficiency and selectivity. These methods are not only scalable but also environmentally friendly, aligning with current trends toward sustainable chemical synthesis.
From an analytical standpoint, 4-Bromo-3-isopropylpyridine can be characterized using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide insights into its molecular structure and purity, ensuring that it meets the rigorous standards required for both academic and industrial applications.
In conclusion, 4-Bromo-3-isopropylpyridine, with its CAS registry number CAS No. 10168-01-1, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new potentials for this compound, its significance in the chemical community is expected to grow further.
10168-01-1 (4-Bromo-3-isopropylpyridine) 関連製品
- 20173-24-4(2-(Pyridin-3-yl)ethylamine)
- 36556-06-6(5,6,7,8-Tetrahydroisoquinoline)
- 104-90-5(5-Ethyl-2-methylpyridine)
- 2859-67-8(3-(pyridin-3-yl)propan-1-ol)
- 539-32-2(3-Butylpyridine)
- 529-21-5(3-Ethyl-4-methylpyridine)
- 696-30-0(4-Isopropylpyridine)
- 1873-54-7(3-Ethylquinoline)
- 6312-09-0(3-(2-phenylethyl)pyridine)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)



